molecular formula C9H8BrN B1338972 3-(bromomethyl)-1H-indole CAS No. 50624-64-1

3-(bromomethyl)-1H-indole

Cat. No.: B1338972
CAS No.: 50624-64-1
M. Wt: 210.07 g/mol
InChI Key: BVGPANPABBVZHT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1H-indole is an organic compound belonging to the indole family, characterized by a bromomethyl group attached to the third position of the indole ring. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromomethyl group introduces unique reactivity to the indole core, making this compound a valuable intermediate in organic synthesis and various scientific research applications.

Scientific Research Applications

3-(Bromomethyl)-1H-indole is utilized in numerous scientific research fields, including:

    Chemistry: As a versatile intermediate in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Biology: In the study of indole-based bioactive compounds and their interactions with biological targets.

    Medicine: As a precursor in the development of drugs with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

While specific safety data for 3-(bromomethyl)-1H-indole was not found, bromomethyl compounds can be hazardous. For example, 3-(Bromomethyl)pyridine hydrobromide causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1H-indole typically involves the bromination of 3-methylindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification methods such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse functionalized indole derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield 3-methylindole or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: 3-Methylindole or other reduced indole derivatives.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1H-indole depends on its specific application and the target molecule it interacts with. In general, the bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The indole core itself may also participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    3-Methylindole: Lacks the bromomethyl group, resulting in different reactivity and applications.

    3-(Chloromethyl)-1H-indole:

    3-(Hydroxymethyl)-1H-indole: Contains a hydroxymethyl group, offering different chemical properties and reactivity.

Uniqueness: 3-(Bromomethyl)-1H-indole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs

Properties

IUPAC Name

3-(bromomethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGPANPABBVZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461940
Record name 3-(bromomethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50624-64-1
Record name 3-(bromomethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-(bromomethyl)-1H-indole in the synthesis of (2R,4R)-Monatin?

A1: this compound serves as a crucial alkylating agent in the synthesis of (2R,4R)-Monatin []. It reacts with (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester in a key step. The bromine atom in this compound acts as a leaving group, facilitating the formation of a new carbon-carbon bond with the pyroglutamic acid derivative. This alkylation reaction is both regioselective and stereoselective, occurring specifically at the C4 position of the pyroglutamic acid derivative and leading to the desired (2R,4R) stereochemistry in the final Monatin product.

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